molecular formula C20H17N3O3S B251024 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

Cat. No.: B251024
M. Wt: 379.4 g/mol
InChI Key: IYSOIVAMJRSOHU-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide, also known as BBF-1124, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a benzothiazole-furan-carboxamide derivative that was first synthesized in 2003 by a team of researchers led by Dr. Koji Abe at the University of Toyama, Japan.

Mechanism of Action

The exact mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in the brain. It has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including apoptosis and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of various diseases. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. This compound has also been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

The main advantage of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide for lab experiments is its neuroprotective effects and potential therapeutic applications in various diseases. This compound has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and stroke, making it a promising candidate for further research. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce large quantities for clinical trials.

Future Directions

There are several future directions for research on N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. Another direction is to study its mechanism of action in more detail, to better understand how it modulates various signaling pathways in the brain. Additionally, more research is needed to optimize the synthesis method of this compound, to make it easier and more cost-effective to produce for clinical trials.

Synthesis Methods

The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with thiourea to form 2-aminothiophenol. This compound is then reacted with 2-bromo-1-(4-fluorophenyl)ethanone to form 2-(4-fluorophenyl)-3-(2-hydroxyphenyl)thiazolidin-4-one. The final step involves the reaction of this compound with butanoyl chloride and 1-benzofuran-2-carboxylic acid to form this compound.

Scientific Research Applications

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. Several studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of these diseases.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-2-5-18(24)23-20-22-14-9-8-13(11-17(14)27-20)21-19(25)16-10-12-6-3-4-7-15(12)26-16/h3-4,6-11H,2,5H2,1H3,(H,21,25)(H,22,23,24)

InChI Key

IYSOIVAMJRSOHU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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